![molecular formula C23H31N5O4 B2811913 9-(2,4-二甲氧基苯基)-1,7-二甲基-3-戊基-6,7,8,9-四氢嘧啶并[2,1-f]嘌呤-2,4(1H,3H)-二酮 CAS No. 877617-81-7](/img/structure/B2811913.png)
9-(2,4-二甲氧基苯基)-1,7-二甲基-3-戊基-6,7,8,9-四氢嘧啶并[2,1-f]嘌呤-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring system, and the addition of the various substituents. Without specific information or references, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine core, with various substituents attached at different positions. These include a 2,4-dimethoxyphenyl group, a pentyl group, and a dimethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the specific structure of the compound .科学研究应用
腺苷受体的亲和力和结合模式
Szymańska 等人 (2016) 进行的一项研究评估了一系列新的嘧啶和四氢吡嗪并 [2,1-f] 并嘌呤二酮在腺苷受体 (AR) 上的亲和力。研究发现,这些化合物对 AR 亚型表现出选择性,其中 1,3-二丁基衍生物是最有效的 A1 AR 拮抗剂。这项研究为理解嘌呤二酮(其与目标化合物具有相似的核心结构)如何与人和大鼠腺苷受体相互作用奠定了基础。对特定亚型和物种的结合亲和力的详细分析突出了这些化合物在神经学研究和药物开发中的潜力(Szymańska 等人,2016)。
血清素受体的亲和力和药理学评估
Chłoń-Rzepa 等人 (2013) 的另一项研究重点研究了嘌呤-2,6-二酮衍生物作为血清素受体的潜在配体,对精神活性有影响。这项研究强调了嘌呤衍生物在设计血清素受体新配体方面的潜力,这可能有助于开发治疗情绪障碍的方法。该研究特别强调了这些化合物在临床前模型中的抗抑郁和抗焦虑特性(Chłoń-Rzepa 等人,2013)。
5-HT1A 受体的拮抗活性
Jurczyk 等人 (2004) 合成了 1H,3H-嘧啶并 [2,1-f] 并嘌呤-2,4-二酮衍生物并评估了它们对包括 5-HT(1A) 在内的各种受体的亲和力,对其他受体的亲和力从高到中低不等。这项研究说明了嘧啶并 [2,1-f] 并嘌呤衍生物在治疗与血清素受体失调相关的疾病中的潜在治疗应用(Jurczyk 等人,2004)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4/c1-6-7-8-11-26-21(29)19-20(25(3)23(26)30)24-22-27(13-15(2)14-28(19)22)17-10-9-16(31-4)12-18(17)32-5/h9-10,12,15H,6-8,11,13-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDNGUTYTUIEJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=C(C=C(C=C4)OC)OC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。